4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester is a complex organic compound with a unique structure that includes a cyclopropane ring, a piperazine ring, and a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the cyclopropane ring and the piperazine ring. The cyclopropane ring can be synthesized through a cyclopropanation reaction, while the piperazine ring can be prepared through a cyclization reaction involving appropriate precursors. The final step involves the esterification of benzoic acid with the intermediate compound to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester can be compared with other similar compounds, such as:
Adapalene Related Compound E: A compound with a similar benzoic acid ester moiety but different functional groups.
Methylammonium Lead Halide: A compound with a different structure but similar applications in materials science.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a piperazine ring, and a benzoic acid ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 4-[4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carbonyl]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-24-15(21)13-4-2-12(3-5-13)14(20)18-8-10-19(11-9-18)16(22)17(23)6-7-17/h2-5,23H,6-11H2,1H3 |
InChI Key |
JKBJYJNYGZRPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.